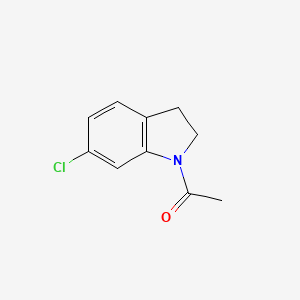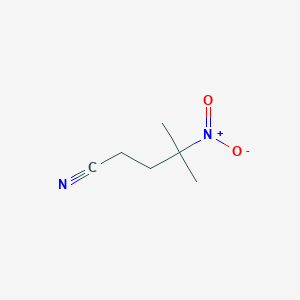
4-Methyl-4-nitropentanenitrile
Vue d'ensemble
Description
4-Methyl-4-nitropentanenitrile (MMPN) is a compound with a molecular weight of 142.16 . It is a yellow crystalline powder used as a precursor in the synthesis of nitramines, such as RDX (Research Department explosive) and HMX (High-Explosive Military Explosive).
Molecular Structure Analysis
The IUPAC name for 4-Methyl-4-nitropentanenitrile is the same as its common name . The InChI code for this compound is 1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 , and the InChI key is NBEZXTYDFSHDFX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Pharmacology
Scientific Field
Pharmacology
Application Summary
4-Methyl-4-nitropentanenitrile is utilized in pharmacological research due to its nitrile group, which is a common moiety in pharmaceutical agents. The incorporation of a nitrile group into lead compounds is a strategic approach in drug design, enhancing binding affinity, improving pharmacokinetics, and reducing drug resistance .
Methods of Application
The compound is often used in the synthesis of pharmaceuticals where it undergoes various reactions, including halogenation and cyclization, to form active pharmaceutical ingredients (APIs).
Results and Outcomes
The use of 4-Methyl-4-nitropentanenitrile has led to the development of more than 30 FDA-approved nitrile-containing pharmaceuticals for a broad range of clinical conditions .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
In organic synthesis, 4-Methyl-4-nitropentanenitrile serves as a precursor for the synthesis of complex organic molecules, particularly in the construction of indole derivatives which are prevalent in alkaloids .
Methods of Application
The compound is involved in reactions such as nucleophilic substitution and condensation to form various organic structures.
Results and Outcomes
The synthesis processes involving 4-Methyl-4-nitropentanenitrile have yielded significant advancements in the production of indole derivatives, contributing to the field of medicinal chemistry .
Environmental Science
Scientific Field
Environmental Science
Application Summary
4-Methyl-4-nitropentanenitrile may have potential applications in the remediation of contaminated soils and water, playing a role in environmental clean-up efforts .
Methods of Application
It is used in studies to understand the environmental fate of nitrogen-containing alkenes and their reactions with atmospheric oxidants like ozone.
Results and Outcomes
Research has shown that compounds like 4-Methyl-4-nitropentanenitrile can influence the reactivity and environmental impact of nitrogen-containing alkenes .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, 4-Methyl-4-nitropentanenitrile is studied for its potential use in biosolvent systems, which are an emerging trend in green analytical chemistry .
Methods of Application
The compound is analyzed using techniques like chromatography and spectroscopy to determine its properties and interactions with biosolvents.
Results and Outcomes
The exploration of biosolvents in analytical applications has hinted at a wider range of potential analytical applications for compounds like 4-Methyl-4-nitropentanenitrile .
Material Science
Scientific Field
Material Science
Application Summary
4-Methyl-4-nitropentanenitrile is involved in the growth and characterization of organic single crystals for nonlinear optical applications .
Methods of Application
The compound is used in the slow evaporation solution growth technique to form single crystals with specific optical properties.
Results and Outcomes
The growth of 4-Methyl-4-nitropentanenitrile-based crystals has contributed to the development of materials with potential use in optical switching applications .
This analysis provides a detailed overview of the diverse applications of 4-Methyl-4-nitropentanenitrile across various scientific fields, highlighting its versatility and importance in research and industry.
Crystallography
Scientific Field
Crystallography
Application Summary
4-Methyl-4-nitropentanenitrile is used in crystallography to determine the crystal structure of related compounds, such as 4-methyl-4-nitropentanoic acid. This aids in understanding the molecular geometry and potential interactions within the compound .
Methods of Application
The compound undergoes crystallization processes, and its structure is analyzed using X-ray diffraction techniques to determine atomic coordinates and displacement parameters.
Results and Outcomes
The crystallographic studies have provided detailed insights into the molecular structure, which is crucial for the synthesis of γ-aminobutyric acid derivatives and other pharmaceutical applications .
Nonlinear Optical Materials
Application Summary
Research on derivatives of 4-Methyl-4-nitropentanenitrile, like 4-methyl-2-nitroaniline, has shown promise in the development of nonlinear optical materials for applications such as optical switching .
Methods of Application
Single crystals of these derivatives are grown using the slow evaporation solution growth technique, and their properties are characterized through various analytical methods.
Results and Outcomes
The studies have revealed that these materials exhibit desirable optical properties, such as a specific optical band gap and electron–phonon interaction, which are essential for optoelectronic applications .
Supramolecular Chemistry
Scientific Field
Chemistry
Application Summary
Compounds like 4-methyl-2-nitroaniline, related to 4-Methyl-4-nitropentanenitrile, are studied for their role in supramolecular chemistry, particularly in the formation of centrosymmetric crystal orders .
Methods of Application
The focus is on the hydrogen bonding interactions and the resulting crystal structures, which are analyzed to understand the formation mechanisms.
Results and Outcomes
These studies contribute to chemical and crystal engineering by providing a deeper understanding of the molecular interactions that lead to specific crystal formations .
Propriétés
IUPAC Name |
4-methyl-4-nitropentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZXTYDFSHDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397714 | |
| Record name | 4-NITRO-4-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-nitropentanenitrile | |
CAS RN |
16507-00-9 | |
| Record name | 4-NITRO-4-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-4-NITROVALERONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

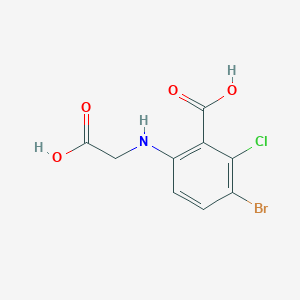
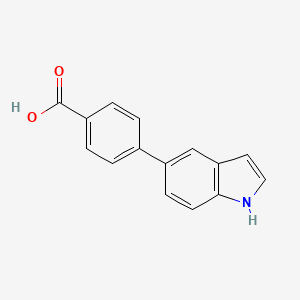

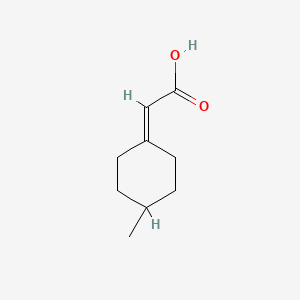
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)

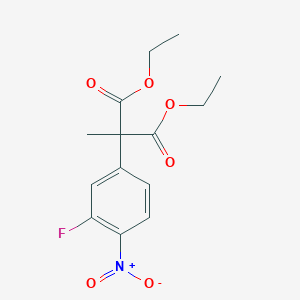
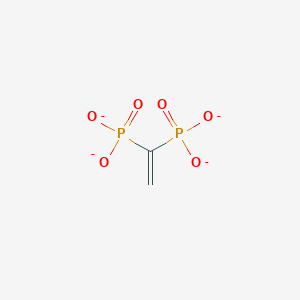
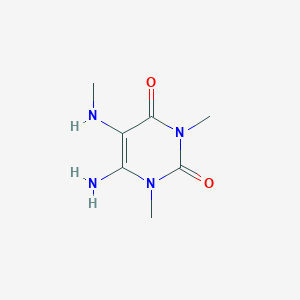
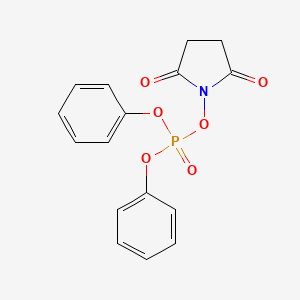
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
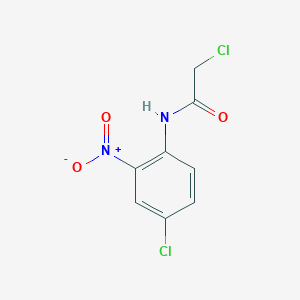
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
